BenchChemオンラインストアへようこそ!

3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220017-78-6) is a synthetic piperidine derivative featuring a 2-methoxybenzyl ether moiety linked to the piperidine 3-position via an oxyethyl spacer. With a molecular formula of C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol, it belongs to a class of disubstituted piperidine ethers that have been investigated as sigma receptor ligands and NK₁ receptor antagonists.

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
CAS No. 1220017-78-6
Cat. No. B1488006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
CAS1220017-78-6
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COCCC2CCCNC2.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-17-15-7-3-2-6-14(15)12-18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-12H2,1H3;1H
InChIKeyTXONWGNQBZVBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220017-78-6) – A Structurally Extended Piperidine Building Block for CNS-Targeted Medicinal Chemistry


3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220017-78-6) is a synthetic piperidine derivative featuring a 2-methoxybenzyl ether moiety linked to the piperidine 3-position via an oxyethyl spacer . With a molecular formula of C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol, it belongs to a class of disubstituted piperidine ethers that have been investigated as sigma receptor ligands and NK₁ receptor antagonists . The compound is supplied as a hydrochloride salt (typically ≥95% purity) and is utilized primarily as a research intermediate and pharmacological probe in central nervous system (CNS) drug discovery programs [1].

Why Generic 3-Benzylpiperidine Analogs Cannot Substitute for 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride in CNS Drug Discovery Programs


Superficially similar 3-benzylpiperidine derivatives such as 3-(2-methoxybenzyl)piperidine hydrochloride (CAS 625454-22-0) share the piperidine core and 2-methoxybenzyl aromatic motif but lack the critical oxyethyl spacer that distinguishes the target compound [1]. This additional –O–CH₂–CH₂– linker fundamentally alters multiple physicochemical properties simultaneously—increasing molecular weight by ~44 Da, adding one hydrogen bond acceptor, tripling the rotatable bond count, and expanding topological polar surface area by ~43%—each of which independently influences ligand-receptor binding kinetics, passive membrane permeability, metabolic stability, and blood-brain barrier penetration [1][2]. Consequently, replacing the target compound with a shorter-linker analog in a structure-activity relationship (SAR) series can abolish or invert target affinity, compromise selectivity, and invalidate pharmacokinetic predictions, making informed, evidence-based procurement essential for reproducible CNS-targeted medicinal chemistry [2].

Head-to-Head Physicochemical Differentiation of 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220017-78-6) vs. Its Closest 3-Benzylpiperidine Analog


Molecular Weight and Linker Extension: A 44 Da Increment That Alters Ligand Size and Binding Site Compatibility

The target compound incorporates an oxyethyl (–O–CH₂–CH₂–) spacer between the piperidine 3-position and the 2-methoxybenzyl group, resulting in a molecular weight of 285.81 g/mol, compared to 241.76 g/mol for the direct methylene-linked analog 3-(2-methoxybenzyl)piperidine hydrochloride (CAS 625454-22-0) [1][2]. This 44.05 Da increase is accompanied by a 3-atom extension in the linker chain, which increases the distance between the basic piperidine nitrogen and the aromatic ring from 2 bonds to 5 bonds. In NK₁ receptor antagonist SAR series, analogous linker extensions have been shown to modulate receptor subtype selectivity and functional activity profiles .

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Topological Polar Surface Area (TPSA): A 43% Increase That Predicts Reduced Passive BBB Penetration

The topological polar surface area (TPSA) of the target compound is 30.5 Ų, compared to 21.3 Ų for the direct methylene-linked analog 3-(2-methoxybenzyl)piperidine hydrochloride [1][2]. This 9.2 Ų increase (43.2% relative) arises from the additional ether oxygen in the oxyethyl linker. Established drug-likeness guidelines indicate that TPSA values below 60–70 Ų are favorable for oral absorption, but within the narrower CNS drug space, TPSA values below 40 Ų are typically associated with higher passive blood-brain barrier (BBB) permeability [3]. Both compounds fall below this threshold, yet the target compound's higher TPSA may confer a meaningful reduction in passive CNS penetration, potentially advantageous for programs seeking to limit CNS exposure or fine-tune brain-to-plasma ratios.

Blood-Brain Barrier CNS Permeability Physicochemical Profiling

Rotatable Bond Count: A 3-Fold Increase That Impacts Conformational Entropy and Oral Bioavailability Predictions

The target compound contains 6 rotatable bonds versus 3 rotatable bonds for the methylene-linked analog 3-(2-methoxybenzyl)piperidine hydrochloride [1][2]. The three additional rotatable bonds are contributed entirely by the oxyethyl spacer. According to the Veber rules for oral bioavailability, compounds with ≤10 rotatable bonds are generally favorable, but increasing rotatable bond count within this range correlates with decreasing oral bioavailability due to higher conformational entropy penalty upon receptor binding and reduced passive membrane permeation rate [3]. The 3-fold difference in rotatable bond count represents a substantial physicochemical divergence that may translate into measurably different pharmacokinetic profiles.

Oral Bioavailability Conformational Flexibility Drug-Likeness

Hydrogen Bond Acceptor Count: An Additional HBA Site That Modulates Receptor Pharmacophore Matching

The target compound possesses 3 hydrogen bond acceptors (HBAs)—the piperidine nitrogen, the ether oxygen in the oxyethyl linker, and the methoxy oxygen—compared to 2 HBAs for the methylene-linked analog, which lacks the linker ether oxygen [1][2]. In sigma receptor pharmacophore models, a hydrogen bond acceptor site positioned at a specific distance from the basic amine nitrogen is a critical determinant of σ₁ vs. σ₂ receptor subtype selectivity [3]. Literature data for structurally related piperidine ether sigma ligands show that the presence and precise placement of an ether oxygen can shift σ₁/σ₂ selectivity ratios by more than 10-fold (e.g., Compound 19 with Ki σ₁ = 17 nM vs. Ki σ₂ = 1117 nM, representing a 66-fold selectivity) [3]. While direct Ki data for the target compound at sigma receptors are not publicly available, the additional HBA site provides a structurally verifiable basis for differential receptor recognition compared to the HBA-deficient methylene analog [3].

Pharmacophore Modeling Receptor Binding Sigma Receptor Ligands

Regioisomeric Specificity: 3-Position Substitution Distinguished from the 2-Position Isomer (CAS 1220018-68-7)

The target compound (3-substituted piperidine, CAS 1220017-78-6) is a regioisomer of 2-{2-[(2-methoxybenzyl)oxy]ethyl}piperidine hydrochloride (2-substituted, CAS 1220018-68-7) . Both share the same molecular formula (C₁₅H₂₄ClNO₂) and molecular weight (285.81 g/mol), yet differ in the attachment point of the oxyethyl-methoxybenzyl chain on the piperidine ring. In the well-characterized NK₁ antagonist series, the 3-position substitution pattern (as in CP-99,994 and related compounds) is essential for high-affinity receptor binding, with the 3-(2-methoxybenzyl) configuration yielding Ki values of 1.5 nM at the human NK₁ receptor in IM-9 cells, while alternative regioisomers exhibit substantially reduced affinity [1]. Although the target compound lacks the 2-phenyl substituent present in CP-99,994, the 3-position attachment preserves the geometric relationship between the basic nitrogen and the aromatic moiety that is critical for receptor recognition [1].

Regioisomerism Piperidine Substitution Receptor Selectivity

High-Impact Application Scenarios for 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride Based on Quantitative Differentiation Evidence


Sigma Receptor Ligand Discovery: Exploiting the Additional HBA Site for σ₁/σ₂ Selectivity Optimization

Programs developing sigma receptor ligands for neuroprotection, cancer imaging, or antipsychotic indications should prioritize this compound over methylene-linked benzylpiperidines. The additional ether oxygen HBA site (3 vs. 2 HBAs) provides a pharmacophoric feature that literature evidence shows can drive σ₁/σ₂ selectivity ratios exceeding 60-fold [1]. The 3-position substitution further aligns with established sigma receptor pharmacophore models derived from disubstituted piperidine SAR campaigns [1][2].

NK₁ Receptor Antagonist Development: Regioisomer-Dependent Affinity Validation

For NK₁ receptor antagonist programs, the 3-substituted regioisomer (CAS 1220017-78-6) is the structurally validated scaffold, with analogous 3-substituted compounds demonstrating Ki values of 1.5 nM at human NK₁ receptors [3]. The 2-substituted isomer (CAS 1220018-68-7) should be explicitly excluded from procurement for NK₁ programs due to predicted loss of affinity based on established NK₁ SAR [3]. The oxyethyl linker further differentiates this compound from direct methylene-linked 3-benzylpiperidines, enabling exploration of extended binding pocket interactions.

Physicochemical Property-Driven Lead Optimization: Tuning CNS Exposure Through TPSA Modulation

Medicinal chemistry teams seeking to modulate CNS penetration can leverage the quantifiable 43% higher TPSA (30.5 vs. 21.3 Ų) of the target compound relative to direct methylene-linked analogs [4][5]. This property, combined with the 3-fold higher rotatable bond count (6 vs. 3), makes the target compound a valuable tool for systematic exploration of the TPSA-permeability and conformational flexibility-bioavailability relationships in CNS drug discovery, as defined by Veber and CNS drug-likeness guidelines [6].

Building Block for Advanced Synthetic Intermediates Requiring Regiospecific 3-Functionalization

As a 3-substituted piperidine hydrochloride with a defined purity specification (≥95%, with select vendors offering NLT 98% ), this compound serves as a regiospecific building block for the synthesis of more complex pharmacologically active molecules. The oxyethyl linker provides a synthetic handle for further derivatization (e.g., oxidation, nucleophilic substitution) that is absent in simple benzylpiperidines, expanding the accessible chemical space for lead generation libraries .

Quote Request

Request a Quote for 3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.